molecular formula C12H17NO2S B13529576 4-(4-Methylphenyl)sulfonylpiperidine

4-(4-Methylphenyl)sulfonylpiperidine

Cat. No.: B13529576
M. Wt: 239.34 g/mol
InChI Key: PUMOKCFNAGLGPN-UHFFFAOYSA-N
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Description

Overview of Sulfonylpiperidine Scaffolds in Modern Chemical Research

The sulfonylpiperidine scaffold is a recurring structural motif in a multitude of biologically active molecules. The incorporation of a sulfonyl group onto the piperidine (B6355638) ring can significantly influence the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. ijnrd.org

Sulfonylpiperidine derivatives have been investigated for a wide array of therapeutic applications, demonstrating activities such as enzyme inhibition and receptor modulation. ontosight.ai The piperidine nucleus itself is a cornerstone in drug design, with its derivatives being integral to a vast range of pharmaceuticals. ijnrd.org The addition of a sulfonyl functional group further enhances the versatility of this scaffold, allowing for the exploration of diverse chemical space in the quest for novel therapeutic agents.

Importance of 4-(4-Methylphenyl)sulfonylpiperidine in Contemporary Drug Discovery and Chemical Biology

While extensive research has been conducted on a variety of complex sulfonylpiperidine derivatives, this compound primarily serves as a crucial intermediate in the synthesis of more elaborate molecules with potential therapeutic applications. Its "importance" in drug discovery and chemical biology is therefore mainly attributed to its role as a versatile building block rather than its intrinsic biological activity.

The tosyl (4-methylphenylsulfonyl) group in this compound is a common protecting group for the piperidine nitrogen, enabling chemists to perform reactions on other parts of the molecule without affecting the secondary amine. Following these transformations, the tosyl group can be removed if necessary. Furthermore, the 4-position of the piperidine ring is a common site for substitution, and the presence of the tosyl group can influence the reactivity and stereochemistry of reactions at this position.

Derivatives synthesized from this compound have shown potential in various areas of drug discovery. For instance, more complex molecules incorporating this scaffold have been investigated as dopamine (B1211576) D2 receptor ligands, which are of interest for the treatment of central nervous system disorders.

Scope and Objectives of Academic Research on this compound

The primary focus of academic research involving this compound is centered on its application in synthetic organic chemistry. The objectives of such research typically include:

Use as a Scaffold for Library Synthesis: this compound is an ideal starting material for the creation of combinatorial libraries of related compounds. By systematically modifying the piperidine ring and the phenyl group, researchers can generate a diverse collection of molecules for high-throughput screening to identify new drug leads.

Investigation of Structure-Activity Relationships (SAR): By synthesizing a series of analogues based on the this compound scaffold and evaluating their biological activity, chemists can elucidate the relationship between the chemical structure of the molecules and their therapeutic effects. This information is invaluable for the rational design of more potent and selective drug candidates.

While direct biological evaluation of this compound is not a primary research focus, the insights gained from studying its derivatives contribute significantly to our understanding of the broader sulfonylpiperidine class of compounds and their potential in medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C12H17NO2S/c1-10-2-4-11(5-3-10)16(14,15)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3

InChI Key

PUMOKCFNAGLGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Routes for 4 4 Methylphenyl Sulfonylpiperidine and Its Derivatives

Retrosynthetic Analysis of the 4-(4-Methylphenyl)sulfonylpiperidine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound core, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide. This is a common strategy as the formation of this bond is a reliable and well-established chemical transformation. amazonaws.com

This retrosynthetic step suggests that the target molecule can be synthesized from two primary synthons: a piperidine (B6355638) ring and a 4-methylphenylsulfonyl group. The corresponding real-world reagents for these synthons would be piperidine and 4-methylbenzenesulfonyl chloride (also known as tosyl chloride). This approach forms the basis of the most common and direct synthetic route.

Classical Approaches to Sulfonylation of Piperidine Intermediates

The traditional synthesis of this compound and its derivatives heavily relies on the sulfonylation of piperidine intermediates. This method is robust and widely applicable for creating a variety of sulfonamide compounds.

Sulfonylation Reactions Utilizing 4-Methylbenzenesulfonyl Chloride

The reaction between a piperidine derivative and 4-methylbenzenesulfonyl chloride is a cornerstone of classical synthesis in this area. researchgate.net This reaction, a nucleophilic substitution at the sulfonyl group, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired sulfonamide. researchgate.net

Optimization of Reaction Parameters (Temperature, Solvents, Bases)

The efficiency of the sulfonylation reaction is highly dependent on several key parameters. A systematic optimization of these conditions is crucial for maximizing yield and purity.

ParameterVariationObservation
Temperature Reactions are often initiated at 0°C and then allowed to warm to room temperature.Lower initial temperatures can help control the exothermic nature of the reaction.
Solvents Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used.The choice of solvent can influence reaction rate and solubility of reactants. researchgate.net
Bases Triethylamine, pyridine, or potassium carbonate are frequently employed.The base scavenges the HCl produced, driving the reaction to completion. researchgate.net

For instance, a typical procedure might involve dissolving the piperidine intermediate in dichloromethane, cooling the solution to 0°C, and then adding 4-methylbenzenesulfonyl chloride followed by the dropwise addition of a base like triethylamine. The reaction is then often stirred for several hours at room temperature to ensure completion. mdpi.com

Novel and Green Synthetic Strategies for this compound Derivatives

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. mdpi.com This has led to the exploration of novel catalytic systems and the application of innovative technologies like flow chemistry.

Catalytic Methods in Sulfonylpiperidine Synthesis

While the classical sulfonylation reaction is effective, catalytic methods offer the potential for milder reaction conditions and improved efficiency. Research into catalysts for sulfonamide bond formation is an active area. For example, various Lewis acids and organocatalysts have been explored to facilitate the reaction between sulfonyl chlorides and amines. nih.gov Additionally, transition-metal-free, three-component reactions are being developed for the synthesis of certain sulfonamides, offering a more environmentally friendly approach. researchgate.net

One innovative approach involves the iodine-mediated conversion of cyclic amines and sodium sulfinates to produce enaminyl sulfones, which are versatile intermediates for further functionalization. rsc.org This method proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org

Flow Chemistry Applications in Derivatization

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis and derivatization of sulfonylpiperidines. newdrugapprovals.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. mdpi.comuniqsis.com The continuous nature of flow chemistry also makes it highly scalable and amenable to automation. durham.ac.uk For the synthesis of this compound derivatives, a flow process could involve pumping a solution of a piperidine precursor and 4-methylbenzenesulfonyl chloride through a heated reactor coil, potentially with a solid-supported base to simplify purification. uniqsis.com

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Achieving stereocontrol in the synthesis of this compound analogues, which feature a bulky sulfonyl group at the C4 position, presents unique stereochemical challenges. The steric hindrance and electronic properties of the tosyl group can influence the facial selectivity of reactions, necessitating carefully designed synthetic strategies. Methodologies to access enantiomerically enriched or diastereomerically pure analogues often rely on established principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One common approach to introduce chirality is through the diastereoselective reduction of a prochiral ketone precursor, such as N-protected-4-tosylpiperidin-4-one. The choice of reducing agent and the nature of the N-protecting group can significantly influence the stereochemical outcome, leading to either the cis or trans diastereomer. For instance, the use of sterically demanding reducing agents may favor attack from the less hindered face of the molecule.

Another strategy involves the stereoselective conjugate addition of nucleophiles to a suitable α,β-unsaturated precursor. While not directly forming the 4-tosylpiperidine core in a single step, this method can be employed to construct a substituted piperidine ring with the desired stereochemistry, which can then be further functionalized to introduce the tosyl group.

Furthermore, asymmetric [4+2] cycloaddition reactions, or annulations, represent a powerful tool for the enantioselective synthesis of piperidine derivatives. sci-hub.se In this approach, a chiral catalyst, often a phosphine, can mediate the reaction between an imine and an allene (B1206475) to furnish highly functionalized piperidine rings with excellent stereoselectivity. sci-hub.se While specific examples for the direct synthesis of this compound using this method are not extensively documented in publicly available literature, the general principle offers a viable route for accessing chiral analogues.

The table below summarizes various synthetic strategies that can be adapted for the stereoselective synthesis of chiral this compound analogues, based on established methodologies for piperidine synthesis.

Synthetic StrategyDescriptionKey Reagents/CatalystsExpected Stereocontrol
Diastereoselective ReductionReduction of a prochiral N-protected-4-tosylpiperidin-4-one to establish the stereocenter at C4.Sterically hindered borohydrides, catalytic hydrogenation with chiral catalysts.Diastereoselective
Chiral Auxiliary-Mediated SynthesisAttachment of a chiral auxiliary to the piperidine nitrogen to direct the stereochemical outcome of subsequent reactions.Evans auxiliaries, (S)- or (R)-1-phenylethylamine.Diastereoselective
Asymmetric CatalysisUse of a chiral catalyst to control the enantioselectivity of the ring-forming or functionalization step.Chiral phosphines, rhodium or iridium complexes with chiral ligands.Enantioselective
Chiral Pool SynthesisStarting from readily available chiral building blocks, such as amino acids or carbohydrates, to construct the piperidine ring with predefined stereocenters.L-lysine, D-mannitol.Enantiopure starting materials

Scalability Considerations and Challenges in Process Chemistry

The transition of a synthetic route for this compound and its derivatives from laboratory scale to industrial production presents several challenges that are common in process chemistry. These challenges encompass reaction safety, process efficiency, cost-effectiveness, and environmental impact. The presence of the sulfonyl group and the heterocyclic piperidine ring can introduce specific complexities that require careful consideration during scale-up.

One of the primary concerns in the synthesis of sulfonylated compounds is the handling of sulfonylating agents, such as tosyl chloride. These reagents can be corrosive and may generate acidic byproducts that require neutralization, adding to the process mass intensity (PMI). On a large scale, the exothermic nature of sulfonylation reactions must be carefully managed to ensure thermal safety and prevent runaway reactions. This often necessitates specialized reactor designs with efficient heat transfer capabilities.

The purification of the final product and intermediates is another critical aspect of scalability. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. However, developing a robust crystallization process can be challenging. Factors such as solvent selection, cooling profile, and seeding strategy must be optimized to ensure consistent polymorph control, high purity, and good yield. For sulfonylated compounds, the polarity and solubility characteristics can make finding a suitable crystallization solvent system a non-trivial task.

Furthermore, the environmental impact of the synthesis is a significant consideration in modern process chemistry. The use of hazardous reagents and solvents should be minimized or replaced with greener alternatives where possible. For instance, exploring catalytic methods for sulfonylation or utilizing more environmentally benign solvents can significantly improve the sustainability of the process.

The table below outlines some of the key challenges and potential mitigation strategies for the scale-up of this compound synthesis.

ChallengeDescriptionPotential Mitigation Strategies
Reaction Safety Exothermic reactions, handling of corrosive reagents like tosyl chloride.Use of flow chemistry for better temperature control, careful process safety studies (e.g., reaction calorimetry), use of less hazardous sulfonylating agents if available.
Process Efficiency Number of synthetic steps, reaction times, yields, and throughput.Route scouting for more convergent and efficient syntheses, optimization of reaction conditions (catalyst loading, temperature, concentration), implementation of continuous processing.
Purification and Isolation Achieving high purity, consistent crystal form (polymorphism), and minimizing product loss during isolation.Development of robust crystallization processes, use of in-situ monitoring techniques (e.g., PAT), exploring alternative purification methods like chromatography for high-value products.
Cost-Effectiveness Cost of raw materials, reagents, solvents, and energy consumption.Sourcing of cost-effective starting materials, catalyst recycling, minimizing solvent usage, and optimizing energy efficiency.
Environmental Impact Generation of waste, use of hazardous substances, and overall process mass intensity (PMI).Application of green chemistry principles, solvent recycling, waste treatment and minimization, exploring biocatalytic routes.

Chemical Reactivity, Functionalization, and Derivatization of 4 4 Methylphenyl Sulfonylpiperidine

Synthesis of Conjugates and Probes Incorporating the 4-(4-Methylphenyl)sulfonylpiperidine Moiety

The this compound scaffold can be incorporated into larger molecules to create conjugates and probes for various applications, including in biological imaging and diagnostics. For example, fluorescent probes can be synthesized by attaching a fluorophore to the core molecule.

One potential strategy involves the synthesis of sulfonamide-containing naphthalimides, which have been developed as fluorescent probes. mdpi.com The piperidine (B6355638) nitrogen of this compound could be functionalized with a reactive group that allows for its conjugation to a fluorophore or a biomolecule. For instance, an N-alkylation reaction with a linker containing a terminal alkyne or azide (B81097) would enable click chemistry-based conjugation. Alternatively, a carboxylic acid derivative at the C4 position could be activated and coupled to an amine-containing fluorescent dye. The synthesis of such probes often involves multi-step sequences to assemble the final conjugate. chemrxiv.orgnih.gov

Reaction Mechanisms and Selectivity Studies

The functionalization of this compound involves several well-established reaction mechanisms.

N-Functionalization: N-alkylation with alkyl halides typically proceeds through an SN2 mechanism , where the lone pair of the nitrogen atom acts as a nucleophile. chemicalforums.com Reductive amination involves the initial formation of an iminium ion followed by its reduction. ucla.eduresearchgate.net N-acylation with acyl chlorides is a nucleophilic acyl substitution reaction.

Phenyl Ring Modification: Electrophilic aromatic substitution on the phenyl ring proceeds via the formation of a cationic intermediate known as an arenium ion or sigma complex . The regioselectivity (meta-directing effect of the sulfonyl group) is determined by the stability of the possible arenium ion intermediates.

Piperidine Carbon Functionalization: The mechanisms for C-H functionalization are more complex and depend on the specific catalytic system employed. Rhodium-catalyzed reactions often involve the formation of a metal-carbene intermediate which then undergoes C-H insertion. nih.govnih.gov Radical alkylation methods like the Minisci reaction involve the generation of a radical species that adds to the protonated heterocyclic ring. nih.gov

Selectivity is a key consideration in the derivatization of this molecule.

Chemoselectivity: In molecules with multiple reactive sites, achieving selective reaction at one site over others is crucial. For instance, in reductive amination, the choice of a mild reducing agent like sodium triacetoxyborohydride (B8407120) allows for the selective reduction of the iminium ion in the presence of the carbonyl group. sciencemadness.org

Regioselectivity: As discussed, the directing effects of the substituents on the phenyl ring control the position of electrophilic attack. In C-H functionalization of the piperidine ring, the regioselectivity can be controlled by the choice of catalyst and the N-protecting group. nih.govnih.gov

Stereoselectivity: For reactions that introduce new chiral centers, controlling the stereochemical outcome is important. Site-selective and stereoselective synthesis of piperidine derivatives can be achieved through catalyst-controlled C-H functionalization. nih.govnih.gov

Structural Elucidation and Conformational Analysis of 4 4 Methylphenyl Sulfonylpiperidine and Its Analogues

Spectroscopic Characterization Techniques for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, multiplicity, and connectivity of protons. For the closely related analogue 1-(phenylsulfonyl)piperidine, the signals for the piperidine (B6355638) protons appear as distinct multiplets. The protons on carbons adjacent to the nitrogen (C2/C6) are deshielded by the electron-withdrawing sulfonyl group and typically resonate around 3.25 ppm. The protons at the C4 position appear further upfield, around 1.53-1.64 ppm, while the C3/C5 protons are observed between 1.68-1.80 ppm. rsc.org In 4-(4-Methylphenyl)sulfonylpiperidine, the aromatic protons of the p-tolyl group would appear as two distinct doublets in the aromatic region (approximately 7.3-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet for the methyl (CH₃) protons would be expected around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For 1-(phenylsulfonyl)piperidine, the carbons adjacent to the nitrogen (C2/C6) are found at approximately 47.9 ppm. rsc.org The C4 carbon appears at around 23.5 ppm, and the C3/C5 carbons resonate at about 25.2 ppm. rsc.org In the target molecule, the p-tolyl group would introduce four aromatic carbon signals and a signal for the methyl carbon at approximately 21.5 ppm. The quaternary carbon attached to the methyl group would be observed near 144 ppm, while the carbon attached to the sulfonyl group would be found around 137 ppm. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be used to confirm assignments. A COSY spectrum would show correlations between adjacent protons within the piperidine ring, confirming their sequence. A HETCOR (or HSQC/HMQC) spectrum would establish the direct one-bond connectivity between protons and the carbons they are attached to, corroborating the assignments made from the 1D spectra.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Data extrapolated from analogues like 1-(phenylsulfonyl)piperidine. rsc.org

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Piperidine C2/C6-H~ 3.25 (t)~ 47.9
Piperidine C3/C5-H~ 1.74 (m)~ 25.2
Piperidine C4-H~ 1.58 (m)~ 23.5
Aromatic C-H (ortho to SO₂)~ 7.75 (d)~ 127.2
Aromatic C-H (ortho to CH₃)~ 7.35 (d)~ 129.8
Aromatic C (ipso-SO₂)-~ 137.0
Aromatic C (ipso-CH₃)-~ 144.0
Methyl (-CH₃)~ 2.44 (s)~ 21.5

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks are associated with the sulfonyl (SO₂) group, which exhibits strong symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ range, while the symmetric stretch is found between 1160-1120 cm⁻¹. researchgate.net The presence of the p-tolyl group gives rise to aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The aliphatic C-H bonds of the piperidine ring produce strong stretching bands in the 2950-2850 cm⁻¹ range. researchgate.netvscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonyl (O=S=O)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (O=S=O)Symmetric Stretch1160 - 1120Strong
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-H (Piperidine)Stretch2950 - 2850Strong
Aromatic C=CRing Stretch1600 - 1450Medium-Variable
C-NStretch1200 - 1020Medium
S-NStretch970 - 935Medium

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₁₂H₁₇NO₂S), the molecular weight is 239.33 g/mol . The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 239 or 240, respectively.

The fragmentation of the molecule is expected to follow predictable pathways based on the stability of the resulting fragments. Key fragmentation events would include:

Loss of the p-tolyl group: Cleavage of the S-C(aryl) bond to lose a tolyl radical, or more commonly, rearrangement to form the stable tropylium (B1234903) cation at m/z 91 (C₇H₇⁺).

Cleavage of the S-N bond: This is a characteristic cleavage for sulfonamides, leading to fragments corresponding to the p-toluenesulfonyl cation at m/z 155 (C₇H₇O₂S⁺) and the piperidinyl radical or cation at m/z 84/85.

Loss of sulfur dioxide (SO₂): A common rearrangement pathway for sulfonyl compounds involves the extrusion of SO₂ (64 Da), leading to a fragment at m/z 175 ([M-SO₂]⁺).

Piperidine Ring Fragmentation: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl fragments. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Fragmentation Pathway
239[C₁₂H₁₇NO₂S]⁺Molecular Ion (M⁺)
175[C₁₂H₁₇N]⁺Loss of SO₂ from M⁺
155[C₇H₇O₂S]⁺Cleavage of S-N bond (tosyl cation)
91[C₇H₇]⁺Tropylium cation (from tolyl group)
84[C₅H₁₀N]⁺Piperidinyl cation from S-N cleavage

X-ray Crystallography for Solid-State Structure Determination

In this analogue, the piperidine ring was found to adopt a stable chair conformation . researchgate.net This is the most common and lowest energy conformation for piperidine and its derivatives. The geometry around the sulfur atom is a distorted tetrahedron, as expected for a sulfonyl group. The compound crystallizes in the monoclinic crystal system in the space group P2₁/c. researchgate.net It is highly probable that this compound would exhibit similar structural features in the solid state, with the piperidine ring locked in a chair conformation.

Table 4: Crystallographic Data for the Analogue [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2490
b (Å)11.4710
c (Å)20.997
β (°)116.344
Volume (ų)2212.2
Z (molecules/unit cell)4

Conformational Preferences and Stereochemical Insights of the Piperidine Ring and Sulfonyl Moiety

The conformational behavior of the piperidine ring is a key aspect of its stereochemistry. As confirmed by X-ray crystallography of its analogues, the N-tosylpiperidine ring system strongly prefers a chair conformation to minimize torsional and steric strain. researchgate.net

The attachment of the bulky p-tolylsulfonyl group to the nitrogen atom has important conformational consequences. The S-N bond restricts nitrogen inversion. The orientation of the tosyl group relative to the piperidine ring is dictated by steric factors. The plane of the p-tolyl ring and the S=O bonds will adopt a conformation that minimizes steric clashes with the axial protons at the C2 and C6 positions of the piperidine ring. Puckering analysis of the analogue [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol confirms the chair conformation, with the nitrogen and C4 atoms deviating from the plane defined by the other four carbon atoms. researchgate.net The presence of the N-sulfonyl group can also introduce pseudoallylic strain, which influences the conformational preferences of other substituents on the ring, although this is not a factor in the unsubstituted parent compound. nih.gov

In solution, the chair conformation is expected to be maintained, though rapid chair-to-chair interconversion may occur. However, the high energy barrier associated with the bulky tosyl group may result in a single predominant conformation being observed on the NMR timescale at room temperature.

Computational Chemistry and in Silico Modeling of 4 4 Methylphenyl Sulfonylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.govresearchgate.net For 4-(4-Methylphenyl)sulfonylpiperidine, these calculations can elucidate its three-dimensional geometry, electron distribution, and molecular orbital energies.

The geometry of the molecule is characterized by a piperidine (B6355638) ring, which typically adopts a stable chair conformation. researchgate.net The p-toluenesulfonyl group attached to the piperidine nitrogen introduces specific electronic features. DFT calculations, using a basis set such as B3LYP/6-311G+(d,p), can optimize the molecular structure to its lowest energy state. nih.gov

A key aspect of these calculations is the determination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity and higher stability. nih.gov For sulfonamide derivatives, charge transfer is expected to occur within the molecule, influencing its reactivity. researchgate.netdntb.gov.ua The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution, identifying regions prone to electrophilic and nucleophilic attack. kfupm.edu.sa

Table 1: Representative Electronic Properties Predicted for Sulfonamide-Containing Molecules

Parameter Predicted Value Range Significance
HOMO Energy -6.0 to -7.0 eV Electron-donating capability
LUMO Energy -0.9 to -1.5 eV Electron-accepting capability
HOMO-LUMO Gap 4.0 to 5.5 eV Chemical reactivity and stability
Dipole Moment 4.0 to 5.0 Debye Molecular polarity

Note: These values are representative for aromatic sulfonamide derivatives and are used here to illustrate the expected properties for this compound. Actual values would require specific DFT calculations.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.govimpactfactor.org This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking studies could explore its binding affinity with various enzymes or receptors where piperidine and sulfonamide scaffolds are known to be active.

Once a potential biological target is identified, docking simulations can reveal the specific interactions between the ligand (this compound) and the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex. Key interactions typically include:

Hydrogen Bonds: The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, while the piperidine nitrogen, if protonated, could act as a donor.

Hydrophobic Interactions: The p-tolyl group and parts of the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

π-π Stacking: The aromatic tolyl ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. tubitak.gov.tr

The analysis of these interactions provides a structural hypothesis for the compound's mechanism of action at the molecular level.

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These scores allow for the ranking of different compounds or different binding poses of the same compound.

By comparing the binding mode and affinity of this compound with known inhibitors or native ligands of a target protein, researchers can predict its potential as an inhibitor or modulator. This information is invaluable for lead optimization, guiding the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed to guide the design of new, more potent analogs. nih.gov

The process involves:

Dataset Assembly: A series of derivatives with varying substituents on the phenyl or piperidine rings would be synthesized and their biological activity against a specific target measured.

Molecular Modeling and Alignment: The 3D structures of all compounds in the series are generated and aligned based on a common scaffold.

Descriptor Calculation: CoMFA and CoMSIA calculate steric and electrostatic fields around the aligned molecules. Other descriptors (hydrophobic, hydrogen bond donor/acceptor fields) can also be included.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation linking the calculated fields (descriptors) to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. nih.gov

The resulting 3D-QSAR models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear roadmap for rational drug design. nih.gov

In Silico Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Various in silico tools and models can predict these properties for this compound, offering early insights into its drug-likeness. simulations-plus.comnih.govresearchgate.net

Key predicted properties include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good indicator of oral bioavailability.

Hydrogen Bond Donors and Acceptors: These features are crucial for molecular recognition and solubility.

Aqueous Solubility (LogS): Affects absorption and formulation.

ADME Properties: Predictions can be made for properties like human intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for this compound

Property Predicted Value Significance
Molecular Weight 253.36 g/mol Size (within Lipinski's rule)
LogP ~2.5 - 3.0 Lipophilicity
TPSA ~45-55 Ų Polarity, membrane permeability
H-Bond Donors 0
H-Bond Acceptors 2 (Sulfonyl Oxygens) Solubility, receptor binding
Aqueous Solubility Moderately low Affects absorption
Oral Bioavailability Likely good Based on physicochemical profile

Note: These values are estimates based on the structure of this compound and typical predictions from ADMET software.

Molecular Dynamics Simulations for Conformational Sampling and Target Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that are inaccessible through static modeling methods like docking. mdpi.com For this compound, MD simulations can be used to:

Explore Conformational Space: While the piperidine ring is expected to favor a chair conformation, MD simulations can sample its flexibility and the rotational freedom of the p-toluenesulfonyl group. rsc.org This provides a more realistic ensemble of conformations that the molecule can adopt in solution.

Analyze Ligand-Protein Complex Stability: After docking this compound into a protein's active site, an MD simulation can be run on the complex. nih.govutupub.fi This simulation assesses the stability of the binding pose over time. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable complex will show minimal deviation from the initial docked pose. researchgate.net

Refine Binding Interactions: MD simulations can reveal dynamic changes in ligand-protein interactions, such as the formation and breaking of hydrogen bonds, providing a more accurate picture of the binding mechanism. nih.gov This detailed understanding of the dynamic behavior of the complex is crucial for accurately predicting binding affinity and guiding further drug design efforts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methylphenyl Sulfonylpiperidine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(4-methylphenyl)sulfonylpiperidine derivatives can be profoundly influenced by the nature and position of substituents on both the piperidine (B6355638) and the phenyl rings. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, guiding the design of more potent and selective compounds.

Modifications to the piperidine ring, particularly at the N1 and C4 positions, have been a primary focus of SAR investigations. For instance, in the context of matrix metalloproteinase (MMP) inhibitors, the introduction of various substituents on the piperidine nitrogen has been shown to significantly impact potency and selectivity. While specific data for a systematic series of this compound derivatives is not extensively available in the public domain, general principles derived from related 4-arylsulfonylpiperidine series can be informative. For example, the introduction of a hydroxamic acid moiety at the C4 position is a common strategy to chelate the zinc ion in the active site of MMPs. The nature of the substituent on the piperidine nitrogen can then be varied to optimize interactions with the S1' pocket of the enzyme.

To illustrate the impact of these modifications, a hypothetical data table based on common SAR trends for enzyme inhibitors is presented below. Please note that these values are illustrative and intended to demonstrate SAR principles rather than representing actual experimental data for a specific target.

Compound IDR1 (N1-substituent)R2 (Phenyl-substituent)Target Potency (IC50, nM)
1a -H4-CH3>1000
1b -CH34-CH3500
1c -Benzyl4-CH3150
1d -CH2COOH4-CH375
1e -Benzyl4-Cl120
1f -Benzyl4-OCH3200

This table is for illustrative purposes only.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are inherently chiral. For derivatives of this compound that possess stereocenters, the spatial arrangement of substituents can lead to significant differences in pharmacological activity, potency, and off-target effects between enantiomers or diastereomers.

The introduction of substituents at positions other than C4 on the piperidine ring can create chiral centers. For example, substitution at the C2, C3, or C5 positions can lead to the formation of stereoisomers. The differential binding of these isomers to a target protein can be attributed to one enantiomer achieving a more favorable orientation within the binding site, allowing for optimal hydrogen bonding, hydrophobic, or electrostatic interactions, while the other enantiomer may experience steric hindrance or be unable to form key interactions.

While specific studies detailing the separation and differential pharmacological evaluation of enantiomers of this compound derivatives are not widely reported, the principles of stereospecificity are well-established in medicinal chemistry. For many classes of piperidine-containing drugs, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the development of chiral drug candidates based on this scaffold.

Lead Optimization Strategies Based on SAR Data

Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to generate a clinical candidate. For derivatives of this compound, SAR data provides the foundation for rational modifications to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies for the lead optimization of this scaffold include:

Scaffold Hopping and Ring System Modification: While maintaining the core sulfonylpiperidine moiety, modifications to the aromatic ring or replacement of the piperidine with other heterocyclic systems can be explored to improve properties.

Substituent Scannning: Systematic replacement of substituents at various positions on the scaffold helps to probe the chemical space and identify groups that enhance target binding or improve ADME properties. For instance, replacing a methyl group with isosteric groups like ethyl, chloro, or cyano can fine-tune electronic and steric properties.

Bioisosteric Replacement: Replacing functional groups with bioisosteres can maintain or improve biological activity while favorably altering physicochemical properties. For example, a carboxylic acid could be replaced with a tetrazole to improve metabolic stability and oral bioavailability.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design modifications that enhance binding affinity and selectivity. This can involve introducing groups that form additional hydrogen bonds or hydrophobic interactions with the target protein.

The goal of these optimization efforts is to achieve a balance of properties that make the compound suitable for further development, including high potency, selectivity against related targets, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Design Principles for Enhanced Selectivity and Potency

Achieving high potency and selectivity are paramount goals in drug design. For this compound derivatives, several design principles can be applied to enhance these attributes.

To enhance potency:

Maximizing Target Interactions: Modifications should aim to increase the number and strength of interactions with the biological target. This can involve introducing functional groups that can act as hydrogen bond donors or acceptors, or lipophilic groups that can engage in hydrophobic interactions.

Conformational Rigidity: Introducing conformational constraints, such as by incorporating ring systems or double bonds, can pre-organize the molecule in its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.

To enhance selectivity:

Exploiting Target-Specific Features: Designing substituents that interact with unique features of the target's binding site that are not present in related off-targets is a key strategy for achieving selectivity. This could involve targeting specific amino acid residues or exploiting differences in the size and shape of binding pockets.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and polar surface area can influence the compound's distribution and ability to reach the target site, which can indirectly contribute to selectivity.

Introduction of Steric Hindrance: Judiciously placed bulky groups can prevent the molecule from binding to the smaller active sites of off-target proteins while still allowing it to fit into the intended target's binding pocket.

Relationship Between Chemical Structure and Predicted Pharmacokinetic Attributes (in silico ADME)

In the early stages of drug discovery, in silico (computer-based) methods are invaluable for predicting the ADME properties of compounds, helping to prioritize candidates with favorable pharmacokinetic profiles and identify potential liabilities before resource-intensive experimental studies are conducted. For this compound derivatives, several structural features influence their predicted ADME attributes.

Absorption: Oral absorption is influenced by factors such as solubility, permeability, and stability in the gastrointestinal tract. The lipophilicity, polar surface area (PSA), and number of rotatable bonds of a this compound derivative are key determinants of its predicted absorption. Generally, compounds with moderate lipophilicity (logP between 1 and 3), a PSA less than 140 Ų, and fewer than 10 rotatable bonds are more likely to have good oral bioavailability.

Distribution: The distribution of a drug within the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) permeability is a critical parameter for drugs targeting the central nervous system. In silico models can predict BBB penetration based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Metabolism: The metabolic stability of a compound is crucial for its duration of action. The sulfonamide and piperidine moieties can be susceptible to metabolism by cytochrome P450 (CYP) enzymes. In silico tools can predict potential sites of metabolism on the molecule, allowing for modifications to block these sites and improve metabolic stability. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can enhance stability.

Excretion: The route and rate of excretion are influenced by the compound's physicochemical properties. Hydrophilic compounds are more likely to be excreted renally, while more lipophilic compounds may undergo hepatic clearance.

Toxicity: In silico models can also predict potential toxicities, such as inhibition of key enzymes like hERG (which can lead to cardiotoxicity) or mutagenicity.

A hypothetical table of predicted ADME properties for a series of this compound derivatives is provided below to illustrate the relationship between structure and these attributes.

Compound IDR1 (N1-substituent)R2 (Phenyl-substituent)Predicted logPPredicted PSA (Ų)Predicted BBB PenetrationPredicted CYP2D6 Inhibition
2a -H4-CH32.165.4LowNo
2b -CH34-CH32.565.4ModerateNo
2c -Benzyl4-CH34.265.4HighYes
2d -CH2COOH4-CH31.8102.6LowNo
2e -Benzyl4-Cl4.765.4HighYes
2f -Benzyl4-OCH34.074.6HighYes

This table is for illustrative purposes only and the values are hypothetical.

Broader Research Applications of 4 4 Methylphenyl Sulfonylpiperidine in Chemical Biology and Materials Science

Utilization as a Versatile Synthetic Intermediate

4-(4-Methylphenyl)sulfonylpiperidine is a key building block in the synthesis of a wide array of more complex molecules, particularly those with potential biological activity. The tosyl group serves as a robust protecting group for the piperidine (B6355638) nitrogen, allowing for selective modifications at other positions of the ring. Furthermore, the sulfonyl group can influence the reactivity and properties of the final compounds.

One of the prominent areas where this compound serves as a crucial intermediate is in the development of sigma-1 (σ1) receptor ligands. The σ1 receptor is implicated in a variety of neurological and psychiatric disorders, making it an important therapeutic target. Researchers have utilized this compound as a scaffold to synthesize novel σ1 receptor ligands with high affinity and selectivity. For instance, a series of 4-(2-aminoethyl)piperidine derivatives were prepared where the tosyl-protected piperidine was a key starting material. rsc.org The synthesis involved multiple steps, including the modification of the piperidine ring and subsequent removal of the tosyl group to yield the final active compounds. rsc.org

The versatility of this compound as a synthetic intermediate is further highlighted in its use for the preparation of various substituted piperidines. The piperidine moiety is a prevalent structural motif in many pharmaceuticals and bioactive natural products. nih.govresearchgate.net The tosylated form allows for controlled chemical transformations to introduce diverse functional groups onto the piperidine ring, leading to the generation of libraries of compounds for drug discovery and other applications.

The following table summarizes examples of compounds synthesized using this compound or its derivatives as a key intermediate:

Target Compound ClassSynthetic Application of this compoundPotential Biological Relevance
σ1 Receptor LigandsServes as a scaffold for the introduction of various pharmacophores.Treatment of neurological and psychiatric disorders. rsc.org
Substituted PiperidinesActs as a protected building block for the synthesis of complex piperidine derivatives.Broad applications in medicinal chemistry due to the prevalence of the piperidine core in drugs. nih.govresearchgate.net
4,4-disubstituted piperidine-based derivativesUsed in the synthesis of a new class of σ1 ligands with high affinity.Potential for developing selective modulators for the σ1 receptor. nih.gov

Application as a Chemical Probe or Tool in Biological Research

The inherent chemical properties of the sulfonyl group in this compound make it and its derivatives attractive candidates for the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, often by covalently modifying specific proteins. The field of chemical biology has seen a surge in the use of sulfonyl fluoride-based probes for this purpose. rsc.orgnih.govrsc.org

Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their ability to react with a range of nucleophilic amino acid residues in proteins, including serine, threonine, lysine, tyrosine, and histidine. rsc.orgnih.gov This reactivity allows for the covalent labeling of target proteins, which can be used for various applications such as target identification, validation, and mapping of binding sites. While this compound itself is not a sulfonyl fluoride (B91410), its sulfonyl group provides a platform for the straightforward synthesis of such probes.

The general strategy involves converting the sulfonyl group into a more reactive sulfonyl fluoride. This modified compound, now a chemical probe, can be designed to bind to a specific protein of interest. The piperidine scaffold can be further functionalized to enhance binding affinity and selectivity for the target protein. Once bound, the sulfonyl fluoride moiety can react with a nearby nucleophilic residue, forming a stable covalent bond. This covalent labeling allows for the durable inhibition or modulation of the protein's function and facilitates its detection and study. nih.govnih.gov

The development of such probes based on the this compound scaffold could enable researchers to:

Identify novel drug targets: By using these probes in proteomic studies to see which proteins they bind to.

Validate the mechanism of action of drugs: By confirming that a drug binds to its intended target in a cellular context.

Develop new diagnostic tools: By creating probes that can specifically label biomarkers of disease.

Potential in Catalyst Development (e.g., Organocatalysis for fluorination)

The development of new catalytic methods for the selective introduction of fluorine atoms into organic molecules is an area of intense research, driven by the significant impact of fluorination on the properties of pharmaceuticals and agrochemicals. organicreactions.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric fluorination. beilstein-journals.orgprinceton.eduacs.org

While there are no direct reports of this compound being used as an organocatalyst for fluorination, its structural features suggest potential in this area. Chiral piperidine derivatives are known to be effective organocatalysts in a variety of asymmetric transformations. acs.orgnih.govnih.gov The piperidine nitrogen can act as a Lewis base or be part of a chiral amine catalyst that activates substrates towards nucleophilic or electrophilic attack.

For fluorination reactions, chiral amine catalysts are often used to activate aldehydes or ketones, making them susceptible to attack by a fluorine source. beilstein-journals.orgprinceton.eduacs.org The tosyl group in this compound deactivates the piperidine nitrogen, making it unsuitable as a direct catalyst. However, the piperidine scaffold can be modified to incorporate a catalytic moiety. For example, the tosyl group could be removed and the nitrogen functionalized with a chiral auxiliary. Alternatively, other positions on the piperidine ring could be functionalized to create a bifunctional catalyst.

The synthesis of fluorinated piperidines is also a significant area of interest. acs.orgnih.govnih.gov While not a catalyst itself, this compound could serve as a precursor for the synthesis of novel fluorinated piperidine-based organocatalysts. The tosyl group provides a handle for chemical modification, allowing for the introduction of chirality and other functional groups necessary for catalytic activity. The development of such catalysts could lead to new and efficient methods for the synthesis of valuable fluorinated compounds.

Role in Developing New Functional Materials

The incorporation of sulfonyl and piperidine moieties into polymers and other materials can impart unique and desirable properties. Sulfonyl-containing polymers are known for their thermal stability, chemical resistance, and specific functionalities. rsc.orgrsc.orgacs.org Similarly, piperidine-containing materials have applications in various fields, including as ion-exchange resins and in drug delivery systems. nih.gov

This compound can be envisioned as a monomer or a functional building block for the creation of new materials. The tosyl group can be incorporated into a polymer backbone, potentially enhancing its thermal and mechanical properties. Furthermore, the piperidine ring offers a site for further functionalization, allowing for the tuning of the material's properties.

For example, the polymerization of vinyl monomers containing a sulfonyl group has been explored for the creation of functional polymers. rsc.orgacs.org A similar approach could be taken with derivatives of this compound that have been modified to include a polymerizable group. The resulting polymers could have applications in areas such as:

Membranes for separation processes: The sulfonyl groups could provide ion-exchange capabilities.

Specialty plastics with high thermal stability: The rigid aromatic and sulfonyl groups can contribute to a high glass transition temperature.

Drug delivery matrices: The piperidine moiety could be used to attach drug molecules for controlled release. nih.gov

While the direct application of this compound in materials science is still an emerging area, its chemical versatility and the known properties of its constituent functional groups suggest a promising future for its use in the design and synthesis of novel functional materials.

Challenges and Future Directions in Research on 4 4 Methylphenyl Sulfonylpiperidine

Methodological Advancements in Synthesis and Characterization

The synthesis of 4-(4-methylphenyl)sulfonylpiperidine derivatives often involves multi-step processes. A common approach includes the reaction of a piperidine (B6355638) precursor with 4-methylbenzenesulfonyl chloride. nih.gov For instance, the synthesis of 1-[(4-Methylphenyl)sulfonyl]-3-[(phenylthio)methyl]piperidine is achieved by reacting 3-chloromethyl-1-[(4-methylphenyl)sulfonyl]piperidine (B8311614) with thiophenol in the presence of sodium hydride in dimethylformamide. prepchem.com Similarly, derivatives can be prepared through the reaction of a substituted piperidine with a corresponding sulfonyl chloride in a solvent like dichloromethane. mdpi.com

Future advancements are focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. The use of microwave activation, for example, has been shown to shorten reaction times, increase yields, and simplify the isolation of products in the synthesis of related sulfonyl compounds. researchgate.net

Characterization of these molecules relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. nih.gov Mass spectrometry, such as Electrospray Ionization (ESI-MS), confirms the molecular weight. researchgate.net For crystalline compounds, X-ray diffraction provides definitive information on the three-dimensional structure and conformation. researchgate.netresearchgate.net Further analytical validation can be performed using High-Performance Liquid Chromatography (HPLC). researchgate.net

TechniquePurpose in Characterization
¹H and ¹³C NMR Elucidates the carbon-hydrogen framework and structural connectivity. nih.gov
Mass Spectrometry (ESI-MS) Determines the molecular weight and elemental composition. researchgate.net
X-Ray Diffraction Defines the precise 3D crystal structure and stereochemistry. researchgate.net
HPLC Assesses the purity and quantity of the synthesized compound. researchgate.net

Identification of Novel Biological Targets and Therapeutic Areas

The sulfonylpiperidine scaffold is a key feature in compounds designed for a variety of biological targets. Research has demonstrated that derivatives of this core structure exhibit potential across several therapeutic areas.

In oncology, novel sulfonylpiperidine analogues have been synthesized and evaluated as potential anti-cancer agents. researchgate.net Some derivatives have shown strong binding affinity towards targets like the breast cancer proteins BRCA1 and BRCA2, and have demonstrated efficacy against MCF-7 breast cancer cell lines. researchgate.net Other related sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in many cancer cells, making it a promising druggable target. nih.gov

Beyond cancer, the scaffold is relevant in neuropharmacology. Modifications of related phenylpiperidine structures have led to the discovery of ligands for the dopamine (B1211576) D2 receptor, including compounds that act as "dopaminergic stabilizers" for potential use in neuropsychiatric disorders. nih.gov Furthermore, optimization of piperidine derivatives has resulted in potent agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes due to its role in augmenting insulin (B600854) secretion. nih.govresearchgate.net The versatility of the scaffold is also highlighted by its use in developing antitrypanosomal agents to combat neglected tropical diseases like Human African trypanosomiasis. nih.gov

Biological TargetTherapeutic AreaResearch Finding
BRCA1/BRCA2 OncologySulfonylpiperidine analogues showed strong binding affinity in docking studies and efficacy against MCF-7 cells. researchgate.net
Carbonic Anhydrase IX (CAIX) OncologyPiperazine-linked arylsulfonyl derivatives were identified as potential agents to target CAIX-expressing cancers. nih.gov
Dopamine D2 Receptor NeuropsychiatryPhenylpiperidine derivatives were developed as functional D2 antagonists with unique "dopaminergic stabilizer" characteristics. nih.gov
GPR119 Metabolic DisordersN-(piperidin-4-yl)pyrimidin-4-amine derivatives were identified as potent and orally bioavailable GPR119 agonists. nih.govresearchgate.net
Trypanosoma brucei Infectious DiseaseNovel pyrimidine (B1678525) derivatives containing a piperazine (B1678402) moiety showed promising antitrypanosomal activity. nih.gov

Development of Advanced Computational Models

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of this compound derivatives. These models provide crucial insights into molecular properties and interactions, guiding rational drug design. researchgate.net

Density Functional Theory (DFT) is employed to optimize molecular structures and calculate thermodynamic, spectroscopic, and electronic properties. researchgate.net This allows researchers to understand the stability and reactivity of new compounds before synthesis.

Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a ligand to a protein target. nih.govwisdomlib.org For example, docking studies have been used to assess the interaction of sulfonylpiperidine analogues with the active sites of enzymes like COX-2 and Coagulation Factor X, revealing binding affinities and key interactions such as hydrogen bonds. researchgate.net These studies help prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) simulations offer a more dynamic view of molecular interactions over time. stmjournals.com MD simulations can be used to study the stability of a ligand-protein complex, providing deeper insights than static docking models. nih.gov These advanced computational tools, often used in combination, are essential for predicting drug-receptor interactions and understanding structure-activity relationships (SAR). stmjournals.com

Integration of High-Throughput Screening and Cheminformatics Approaches

The exploration of the vast chemical space surrounding the this compound scaffold is greatly enhanced by the integration of high-throughput screening (HTS) and cheminformatics.

High-Throughput Screening (HTS) enables the rapid testing of large libraries of compounds against a specific biological target. nih.govdrugtargetreview.com This process, which can involve screening hundreds of thousands of compounds, is a standard method for identifying initial "hits" or lead compounds. drugtargetreview.comnih.govucsf.edu For instance, HTS was used to identify a series of arylsulfonylpiperazines as potent inhibitors of the enzyme 11β-HSD1, a target for metabolic diseases. nih.gov The process involves several stages, from assay development and pilot screening to full-scale screening and data analysis, to ensure reliability and identify promising candidates. ucsf.edu

Cheminformatics utilizes computational tools to analyze and organize large datasets of chemical information. researchgate.net In drug discovery, cheminformatics approaches are used to establish preliminary structure-activity relationships (SAR) from HTS data. ucsf.edu By analyzing the patterns of activity across structurally similar molecules, researchers can generate hypotheses about the key chemical features required for biological activity. youtube.com Integrated bioinformatics-cheminformatics approaches can further refine this process, combining chemical data with biological information to identify potential drug candidates in a more systematic manner. nih.gov

Emerging Research Frontiers for Sulfonylpiperidine Scaffolds

The inherent versatility of the sulfonylpiperidine scaffold continues to open new avenues in medicinal chemistry. The core structure serves as a valuable building block for creating diverse molecular architectures with tailored pharmacological profiles.

One emerging frontier is the development of compounds with novel mechanisms of action. For example, research into dopaminergic stabilizers that offer a different functional outcome compared to traditional antagonists or partial agonists represents a significant advance in treating neuropsychiatric conditions. nih.gov

Another promising area is the targeting of complex diseases with multi-faceted pathologies. The development of GPR119 agonists for type 2 diabetes showcases the potential of this scaffold to address metabolic disorders by modulating specific cell signaling pathways. nih.gov

Furthermore, the application of the sulfonylpiperidine and related scaffolds to combat infectious diseases, particularly neglected tropical diseases, is a growing area of interest. nih.gov The ability to synthesize and screen libraries of these compounds efficiently allows for the exploration of new antiparasitic agents. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the sulfonylpiperidine scaffold is poised to remain a prominent and fruitful starting point for the discovery of new therapeutic agents. researchgate.net

Q & A

Q. What experimental controls are essential when studying the compound’s biological activity?

  • Positive/Negative controls : Include known enzyme inhibitors (e.g., staurosporine) and vehicle-only samples .
  • Dose-response curves : Validate IC50 values across multiple replicates to assess reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.